2-(2,3-Dihidro-1H-inden-1-ilideno)malononitrilo

Descripción general

Descripción

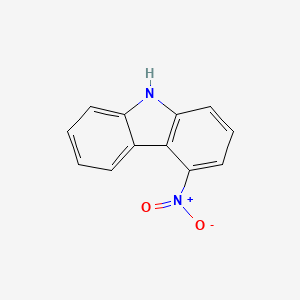

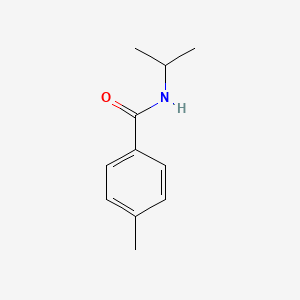

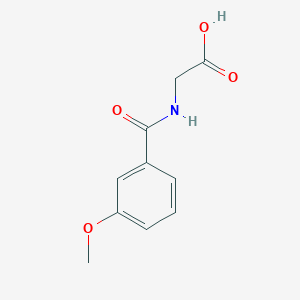

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is a compound with a molecular weight of 180.21 . It is a white to blue powder or crystals and is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .

Synthesis Analysis

The synthesis of similar compounds involves a molecular cyclization yielding a red solid, followed by a Knoevenagel condensation reaction (KCR) catalyzed by a Lewis acid .Molecular Structure Analysis

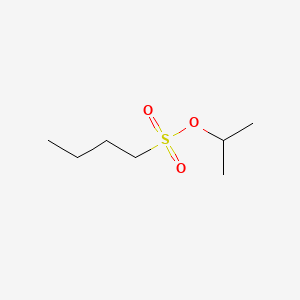

The InChI code for this compound is 1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 . This indicates that the compound has a structure with 12 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis

This compound is a strong electron-withdrawing molecule and can react with aldehydes through the Knoevenagel condensation reaction . This allows product absorption to extend to the near-infrared region through intramolecular charge transfer between strongly electron molecules and strong electron absorber molecules .Physical and Chemical Properties Analysis

The compound has a storage temperature requirement of being kept in a refrigerator .Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, este compuesto sirve como bloque de construcción para la síntesis de moléculas biológicamente activas. Su estructura es similar a la indanona, la cual está asociada con el diseño de compuestos utilizados en el tratamiento de enfermedades como el Alzheimer y el SIDA . La versatilidad de este andamiaje permite la creación de diversos derivados con potenciales efectos terapéuticos.

Electrónica Orgánica

Como aceptor de electrones, 2-(2,3-Dihidro-1H-inden-1-ilideno)malononitrilo se utiliza en el diseño de dispositivos electrónicos orgánicos. Su capacidad para facilitar la transferencia de electrones lo hace adecuado para aplicaciones en células solares, donde contribuye a la eficiencia de la conversión de energía .

Detección Óptica

Debido a sus propiedades ópticas, This compound se emplea en tecnologías de detección óptica. Se puede utilizar para detectar cambios en el entorno o la presencia de sustancias específicas a través de su interacción con la luz .

Aplicaciones Ópticas No Lineales (NLO)

Las características ópticas no lineales de este compuesto lo hacen valioso para aplicaciones NLO. Se utiliza en el desarrollo de materiales que pueden modular la luz en sistemas ópticos avanzados, como láseres e interruptores ópticos .

Estudios Antimicrobianos

La investigación ha explorado el potencial antimicrobiano de los derivados de este compuesto. Los andamiajes de calcona fluorados derivados de él han mostrado promesa en la lucha contra las infecciones microbianas, lo que podría conducir a nuevos tratamientos para cepas resistentes .

Ingeniería de Bandas

En el campo de la ciencia de los materiales, This compound se estudia por su papel en el estrechamiento de la banda prohibida. Esto es significativo para el desarrollo de semiconductores con propiedades electrónicas personalizadas para diversas aplicaciones tecnológicas .

Intermedio Sintético

Por último, actúa como intermedio sintético en la creación de diversas moléculas biológicamente activas. Su reactividad y estabilidad en diversas condiciones lo convierten en un compuesto valioso en la química orgánica sintética .

Mecanismo De Acción

Target of Action

The primary target of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is the electron-deficient region in organic photovoltaic devices . It is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

Mode of Action

The compound interacts with its targets by modulating molecular electrical and optical characteristics . This interaction improves the performance of organic solar cells (OSCs). Among Yseries NFAs, 2-(2,3-dihydro-3-oxo-1H-inden-1-ylidene)propanedinitrile (INCN) and its derivatives stand out as the most successful end groups .

Biochemical Pathways

The compound affects the pathways involved in the generation of organic photovoltaic devices

Result of Action

The compound’s action results in improved performance of organic solar cells (OSCs) . It is also noted that high-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions involves the enzyme aldehyde dehydrogenase, where 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile acts as an inhibitor. This inhibition affects the enzyme’s ability to catalyze the oxidation of aldehydes, leading to alterations in cellular metabolism . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can participate in Knoevenagel condensation reactions, which are essential for the synthesis of various organic compounds .

Cellular Effects

The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can modulate the activity of key signaling molecules such as protein kinases, leading to changes in cell proliferation and apoptosis . Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the interaction of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile with aldehyde dehydrogenase results in the inhibition of the enzyme’s activity . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile over time are critical factors in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Prolonged exposure to light and heat can lead to the breakdown of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile, resulting in the formation of degradation products that may affect its biochemical activity . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .

Dosage Effects in Animal Models

The effects of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and promote cell survival . At higher doses, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can induce toxic effects, including oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. One of the key pathways includes its participation in the oxidation-reduction reactions catalyzed by aldehyde dehydrogenase . This interaction affects the overall metabolic flux and can lead to changes in metabolite levels within the cell . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can influence the synthesis of other organic compounds through its role in Knoevenagel condensation reactions .

Transport and Distribution

The transport and distribution of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound can be efficiently transported across cell membranes, allowing it to reach various intracellular compartments . Once inside the cell, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can interact with binding proteins that facilitate its localization and accumulation in specific tissues . This targeted distribution is essential for the compound’s biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and regulatory proteins . Additionally, 2-(2,3-Dihydro-1H-inden-1-ylidene)malononitrile can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are critical for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Propiedades

IUPAC Name |

2-(2,3-dihydroinden-1-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-7-10(8-14)12-6-5-9-3-1-2-4-11(9)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLMCAQMRSYSBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)C#N)C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289528 | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-01-2 | |

| Record name | NSC61801 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1h-inden-1-yliden)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,4-Dichloropyrido[3,2-d]pyrimidin-6-yl)methyl acetate](/img/structure/B1605164.png)